benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of another glycine molecule and then leucine. The final step involves the attachment of the beta-naphthylamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are often catalyzed by enzymes such as proteases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include water for hydrolysis, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the compound results in the formation of individual amino acids and beta-naphthylamine .
Scientific Research Applications
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate exerts its effects primarily through its interaction with proteases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction allows researchers to study the specificity and activity of proteases, as well as to develop inhibitors that can modulate enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Gly-Leu-AMC: Another peptide derivative used as a substrate in protease studies.
Z-Gly-Gly-Phe-AMC: Similar in structure but with phenylalanine instead of leucine, used in similar biochemical assays.
Uniqueness
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate is unique due to its specific sequence and the presence of the beta-naphthylamide group, which provides distinct spectroscopic properties. This makes it particularly useful in fluorescence-based assays and other analytical techniques.
Properties
CAS No. |
104180-19-0 |
---|---|
Molecular Formula |
C28H32N4O5 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H32N4O5/c1-19(2)14-24(27(35)31-23-13-12-21-10-6-7-11-22(21)15-23)32-26(34)17-29-25(33)16-30-28(36)37-18-20-8-4-3-5-9-20/h3-13,15,19,24H,14,16-18H2,1-2H3,(H,29,33)(H,30,36)(H,31,35)(H,32,34) |
InChI Key |
VBIDJZXPYAOJSD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.